N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Scientific Research Applications
Protein Kinase Inhibition in Alzheimer's Disease
A study by Waiker et al. (2014) synthesized a series of novel 4-anilinoquinazoline derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine, and evaluated them as potential inhibitors for protein kinases implicated in Alzheimer's disease. The compound showed potent inhibitory activity against CLK1 and GSK-3α/β kinase, suggesting potential therapeutic application in Alzheimer's disease (Waiker et al., 2014).
Antiviral Activity
Saul et al. (2021) prepared and screened libraries of 4-anilinoquinazolines for antiviral activity and identified several potent compounds, one of which is closely related to this compound. These compounds demonstrated significant antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV) (Saul et al., 2021).
Synthesis of Bridged 3-Benzazepine Derivatives
Gentles et al. (1991) conducted a study involving the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues, using ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a starting material. This research explored the compound's potential in creating derivatives of 1,5-ethano-3-benzazepine (Gentles et al., 1991).
Cyclisation Studies
Saitoh et al. (2001) investigated the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide to synthesize related compounds like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. The study highlighted the importance of Lewis acid in the cyclization process (Saitoh et al., 2001).
Synthesis of Papaverine and Quinopavine
Ithakissios et al. (1974) synthesized papaverine and quinopavine, specifically labeled with 14C, using 1-(3,4-Dirmethoxybenzyl)-6, 7-dimethoxyisoquinoline as a precursor. This research contributed to the understanding of the synthesis process of these compounds (Ithakissios et al., 1974).
Photosolvolysis Studies
Bremner and Winzenberg (1984) studied the photosolvolysis of bridgehead quaternary ammonium salts, leading to the synthesis of 3-benzazonine derivatives. This compound was among the products obtained, showcasing its potential in photolysis reactions (Bremner & Winzenberg, 1984).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECYXZZAYWHQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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